REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[C:4]([S:10](Cl)(=[O:12])=[O:11])=[C:5]([Cl:9])[S:6][C:7]=1[Cl:8]>>[Br:2][C:3]1[C:4]([S:10]([NH2:1])(=[O:12])=[O:11])=[C:5]([Cl:9])[S:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.88 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1Cl)Cl)S(=O)(=O)Cl
|
Name
|
aqueous solution
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
is stirred for ca. 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CUSTOM
|
Details
|
Two phases obtained
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with 1 N HCl and H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Solvent of the organic phase obtained
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1Cl)Cl)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |